molecular formula Ge3N4 B080190 氮化锗 CAS No. 12065-36-0

氮化锗

货号 B080190
CAS 编号: 12065-36-0
分子量: 273.9 g/mol
InChI 键: BIXHRBFZLLFBFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis:The synthesis of germanium nitride typically involves the thermal ammonolysis of germanium compounds. For instance, the preparation of Ge₃N₄ powder can be achieved by the thermal ammonolysis of GeO₂ under a flow of NH₃ at high temperatures (Maeda, Saito, Inoue, & Domen, 2007). Other methods include the reaction of germanium with molecular nitrogen under high pressures and temperatures to synthesize different phases of germanium nitride (Serghiou, Miehe, Tschauner, Zerr, & Boehler, 1999).

Molecular Structure Analysis:Germanium nitride exists in different crystalline forms, with the cubic spinel phase (space-group Fd3m) being one of them. This phase contains Ge-N octahedra and tetrahedra in a 2:1 ratio (Serghiou et al., 1999). Another study on calcium germanium nitrides revealed compounds like Ca2GeN2 and Ca4GeN4, which contain GeN2(4-) units and isolated GeN4(8-) tetrahedra, respectively (Clarke & Disalvo, 2000).

Chemical Reactions and Properties:Germanium nitride's reactivity and chemical properties are influenced by its crystal structure and bonding features. For instance, the Ge and N atoms in high-pressure ionic crystal phases of germanium nitride exhibit weak covalent bonds due to the binding effect of electronic clouds from Ge_p orbitals (Liu et al., 2018).

Physical Properties Analysis:The physical properties of germanium nitride include its activity as a photocatalyst for overall water splitting. The activity and stability of Ge₃N₄ as a photocatalyst are dependent on its structural properties, such as crystallinity (Maeda et al., 2007).

Chemical Properties Analysis:The electronic structure of germanium nitride, especially in different phases like α, β, and γ-Ge₃N₄, has been a subject of interest due to its potential application as gate dielectrics. The band gaps and static dielectric constants of these phases vary, indicating their suitability for different technological applications (Yang, Wang, Feng, Peng, & Sun, 2007).

科学研究应用

  1. 光电特性和切削工具:Germanium nitride的超高硬度和高热稳定性使其在不同环境中不易分解,表明其有潜在应用作为切削工具。其有趣的光电特性也可能导致在发光二极管(LEDs)中的应用 (Zerr et al., 2006)

  2. 光催化水分解:分散有RuO2纳米颗粒的Beta-Ge3N4被确定为非氧化物光催化剂,可将H2O分解为H2和O2。这一发现为可见光驱动的光催化 (Sato et al., 2005) 的发展提供了新机遇。

  3. 高压高温合成:在超高压力和温度下合成了含有Ge-N八面体和四面体的新立方尖晶石相的氮化锗,表明在极端条件下创造新材料的潜力 (Serghiou et al., 1999)

  4. 半导体中的栅绝缘体:氮化锗薄膜已被用作铟磷化物金属-绝缘体-半导体场效应晶体管的栅绝缘体,表明其在半导体应用中的潜力 (Johnson & Kapoor, 1991)

  5. 辐射探测器的表面钝化:对氮化锗和氧氮化锗薄膜性质的研究揭示了它们作为钝化层用于基于锗的辐射探测器的潜力,表明它们在提高这些设备性能方面的重要性 (Maggioni et al., 2017)

  6. 光子学中的应变工程:氮化锗已与硅氮化应变层一起用于将锗从间接带隙材料转变为直接带隙材料,展示了其在光子学应变工程中的作用 (Kurdi et al., 2016)

  7. 扩散障壁层:通过直接氮化锗基底形成的纯非晶Ge3N4薄膜显示出作为钝化层和对氧气的扩散障壁层的潜力,用于锗金属-绝缘体-半导体场效应晶体管应用 (Maeda et al., 2006)

安全和危害

Germanium Nitride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

属性

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ge3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germanium nitride

CAS RN

12065-36-0
Record name Germanium nitride (Ge3N4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Citations

For This Compound
799
Citations
T Maeda, M Nishizawa, Y Morita, S Takagi - Applied physics letters, 2007 - pubs.aip.org
The authors investigate the electrical properties of germanium nitride interfacial layers for germanium metal-insulator-semiconductor (Ge MIS) structures with Hf O 2 high-k dielectrics. A …
Number of citations: 115 pubs.aip.org
N Pereira, M Balasubramanian, L Dupont… - Journal of The …, 2003 - iopscience.iop.org
… In this paper, we examine germanium nitride as negative electrode material. We previously reported that exhibits high capacity, 500 mAh/g, and good cycling stability, 21 …
Number of citations: 106 iopscience.iop.org
M Yang, SJ Wang, YP Feng, GW Peng… - Journal of applied …, 2007 - pubs.aip.org
First-principles calculations based on density-functional theory and the local-density approximation have been used to investigate structural, electronic, and optical properties of α⁠, β⁠, …
Number of citations: 52 pubs.aip.org
T Maeda, T Yasuda, M Nishizawa, N Miyata… - Journal of applied …, 2006 - pubs.aip.org
… in the quality of fabricated germanium nitride films. In this … germanium nitride films and their film structures. After that, we show the results of the characterization of the germanium nitride …
Number of citations: 83 pubs.aip.org
H Yamane, FJ DiSalvo - Journal of alloys and compounds, 1996 - Elsevier
… The present paper describes the preparation and crystal structure of a new barium germanium nitride, Ba3Ge2N2 which contains Zintl anions of ~I Ge2-zigzag chains and a bent …
Number of citations: 48 www.sciencedirect.com
H He, T Sekine, T Kobayashi, K Kimoto - Journal of Applied Physics, 2001 - pubs.aip.org
The phase transformation behavior of hexagonal germanium nitride, including both α- and β- Ge 3 N 4 , has been studied under shock wave compression. The shock compressed …
Number of citations: 52 pubs.aip.org
K Maeda, N Saito, Y Inoue, K Domen - Chemistry of materials, 2007 - ACS Publications
Germanium nitride (Ge 3 N 4 ) powder prepared by thermal ammonolysis of GeO 2 is examined as a photocatalyst for overall water splitting. Nitridation of GeO 2 under a flow of NH 3 at …
Number of citations: 63 pubs.acs.org
AA Mikhaylov, AG Medvedev, DA Grishanov… - International Journal of …, 2023 - mdpi.com
… full recovery of the original germanium nitride Ge 3 N 4 was … germanium nitride coating and graphene oxide could be responsible for the favorable reversibility of the germanium nitride …
Number of citations: 1 www.mdpi.com
Q Hua, J Rosenberg, J Ye, ES Yang - Journal of Applied Physics, 1982 - pubs.aip.org
… 11 In our case, the germanium nitride crystallites are … centers for crystallization of germanium nitride. Under appropriate … refractive index of the germanium nitride films with growth time. …
Number of citations: 35 pubs.aip.org
MP Shemkunas, WT Petuskey… - Journal of materials …, 2004 - cambridge.org
Hardness, elasticity, and fracture toughness of polycrystalline spinel germanium nitride and tin … Kimoto, Phase transformation of germanium nitride (Ge3N4) under shock wave compres- …
Number of citations: 35 www.cambridge.org

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